(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid, commonly referred to as a specific stereoisomer of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic compound that acts as an agonist for the AMPA receptor, a subtype of glutamate receptors in the central nervous system. This compound plays a significant role in mediating fast excitatory neurotransmission and is crucial for various neurophysiological processes, including learning and memory.
This compound can be synthesized in laboratories and is often derived from the structural modifications of naturally occurring amino acids and isoxazole derivatives. The synthesis typically involves chemical reactions that introduce the isoxazole moiety into the amino acid framework.
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid belongs to the class of amino acids and is specifically categorized as an agonist for AMPA receptors. It is classified under neurotransmitter agents due to its role in synaptic transmission.
The synthesis of (R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid can be achieved through several methods, often involving multi-step organic reactions. Key steps may include:
The synthetic pathway may utilize reagents such as acetic anhydride for acetylation, sodium borohydride for reduction, and various solvents like dimethylformamide or dichloromethane to facilitate reactions. Reaction conditions must be optimized for yield and purity.
The molecular formula of (R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid is . The structure features:
The molecular weight is approximately 186.17 g/mol. The compound exhibits distinct stereochemistry due to its chiral center at the second carbon of the propionic acid chain.
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid participates in various chemical reactions, primarily related to its function as an agonist at AMPA receptors:
The binding affinity and efficacy of this compound can be studied using radiolabeled ligand binding assays and electrophysiological techniques to measure ion currents through AMPA receptors.
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid exerts its effects primarily through:
Research indicates that this compound can enhance synaptic transmission and has potential neuroprotective effects against excitotoxicity mediated by excessive glutamate levels.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid serves various scientific purposes:
Asymmetric catalytic methods offer efficient routes to the (R)-enantiomer of this heterocyclic amino acid by directly controlling stereochemistry during C–C bond formation. While limited direct literature exists for this specific target, analogous isoxazole-containing amino acids like AMPA have been synthesized via catalytic asymmetric hydrogenation of enol ester precursors or enantioselective glycine enolate alkylations. Transition metal catalysts featuring chiral bidentate phosphine ligands (e.g., DuPhos, BINAP) enable the generation of the α-stereocenter with enantiomeric excesses (e.e.) typically ranging from 80-92%. However, challenges arise from the coordinating nature of the isoxazole nitrogen and the acidic 3-hydroxy group, which can poison metal catalysts or promote racemization. Organocatalytic approaches utilizing cinchona alkaloid-derived phase-transfer catalysts facilitate asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff bases with 4-chloromethyl-4-methylisoxazole electrophiles. These methods achieve moderate enantioselectivity (70-85% e.e.) but require subsequent deprotection and hydrolysis steps to access the free amino acid [1] [7].
Table 1: Asymmetric Catalytic Methods for Isoxazolyl Amino Acid Synthesis
Catalyst System | Electrophile | e.e. (%) | Yield (%) | Limitations |
---|---|---|---|---|
Rh-(R,R)-DuPhos | Enol acetate | 92 | 78 | Sensitivity to isoxazole N-coordination |
Ru-(S)-BINAP | Enamide | 88 | 82 | High pressure requirements |
Cinchonidine PTC | 4-Chloromethyl-4-methylisoxazole | 85 | 65 | Moderate e.e., multi-step deprotection |
Pd-(R)-SEGPHOS | Allylic acetate | 90 | 70 | Competing β-hydride elimination |
Chiral auxiliary strategies provide robust, high-yielding routes to the target (R)-enantiomer by enabling diastereoselective C–C bond formation. Two principal methodologies dominate the literature:
Schöllkopf’s Bis-lactim Ether Methodology: This approach employs (3R,6R)-3,6-dimethyl-2,5-morpholinedione as a chiral glycine equivalent. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates a configurationally stable anion, which undergoes highly diastereoselective alkylation (>95% d.e.) with 5-(bromomethyl)-3-hydroxy-4-methylisoxazole. Acidic hydrolysis of the alkylated bis-lactim ether subsequently liberates the target (R)-amino acid while regenerating the chiral auxiliary. This method delivers the product in 55-60% overall yield with >99% e.e., though hydrolysis conditions require optimization to prevent isoxazole ring degradation [2].
Seebach’s Imidazolidinone Auxiliaries: (4R)-Benzyl- or (4R)-phenyl-substituted imidazolidinones serve as chiral glycine enolate equivalents. Treatment with LDA in THF at –78°C followed by addition of 4-bromomethyl-5-methyl-3-hydroxyisoxazole affords alkylated diastereomers in ratios exceeding 98:2 (d.e. >96%). Catalytic hydrogenation (Pd/C, H₂) cleaves the auxiliary while preserving stereochemistry, yielding the (R)-enantiomer in 81.5% yield for the alkylation step and >99% e.e. after deprotection. This method’s efficiency stems from the crystallinity of the diastereomeric intermediates, facilitating purification prior to auxiliary removal [1].
Table 2: Chiral Auxiliary Routes to (R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic Acid
Auxiliary System | Alkylating Agent | Diastereomeric Excess (%) | Overall Yield (%) | e.e. (%) |
---|---|---|---|---|
(3R,6R)-Dimethyl-2,5-morpholinedione | 5-(Bromomethyl)-3-hydroxy-4-methylisoxazole | >95 | 55-60 | >99 |
(4R)-Benzyl-1,5-dioxo-3-methylimidazolidin-4-yl)acetic acid tert-butyl ester | 4-Bromomethyl-5-methyl-3-hydroxyisoxazole | >96 | 65* | >99 |
(4R)-Phenyl-1,5-dioxo-3-methylimidazolidin-4-yl)acetic acid tert-butyl ester | 4-Bromomethyl-5-methyl-3-hydroxyisoxazole | >96 | 62* | >99 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: